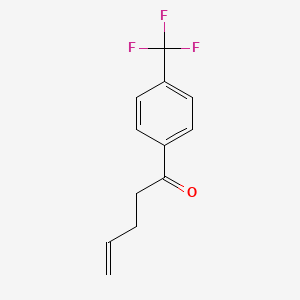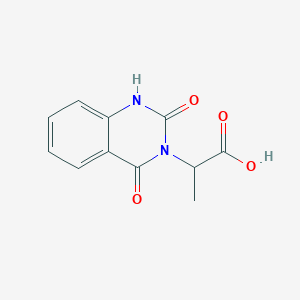
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid typically involves the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced during the reactions .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives.
作用機序
The mechanism of action of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets. For example, as an anticonvulsant, the compound acts as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site. This modulation enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and seizure activity . Additionally, the compound inhibits carbonic anhydrase II, which plays a role in regulating pH and ion balance in the brain .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid include other quinazolinone derivatives such as:
- 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
- 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid
- 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activity. The propanoic acid moiety contributes to its unique pharmacokinetic properties, making it a more effective anticonvulsant compared to its analogs .
特性
CAS番号 |
82603-65-4 |
|---|---|
分子式 |
C11H10N2O4 |
分子量 |
234.21 g/mol |
IUPAC名 |
2-(2,4-dioxo-1H-quinazolin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)12-11(13)17/h2-6H,1H3,(H,12,17)(H,15,16) |
InChIキー |
YJYPPYZFHRALHS-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



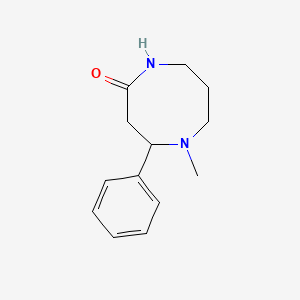

![3-fluoro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B14143798.png)
![{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B14143805.png)
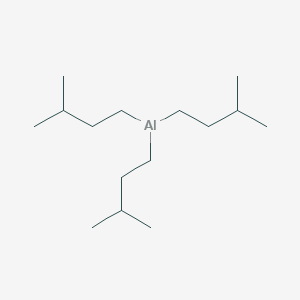
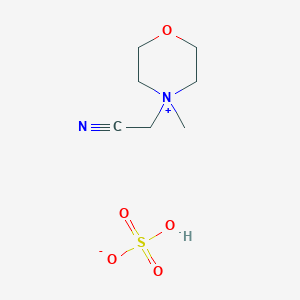
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
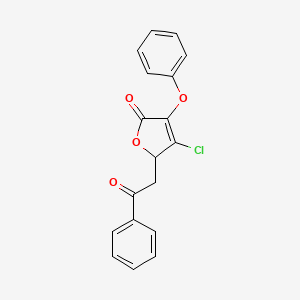

![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)

